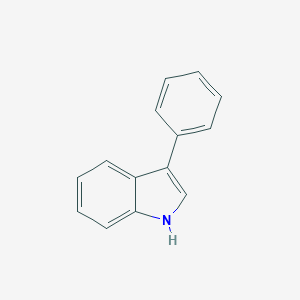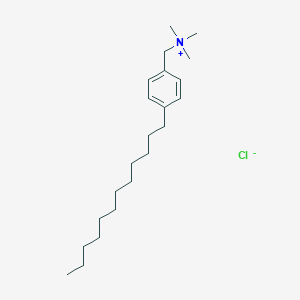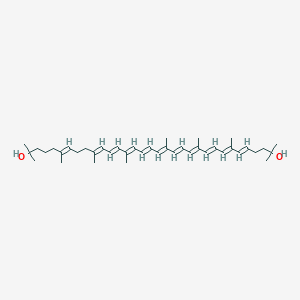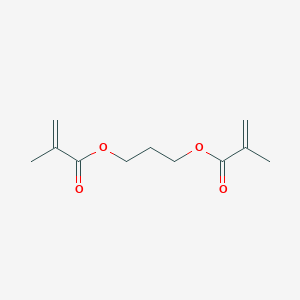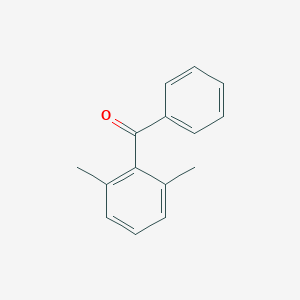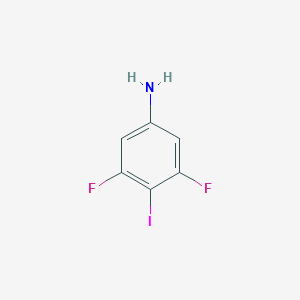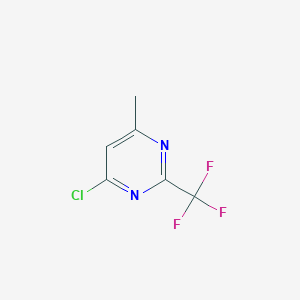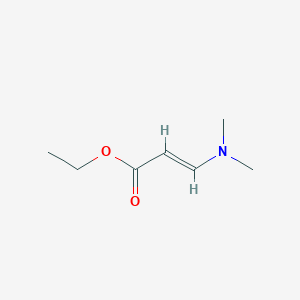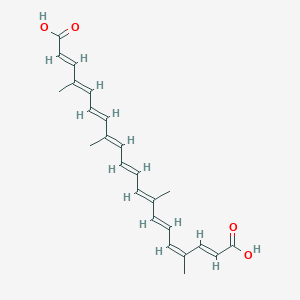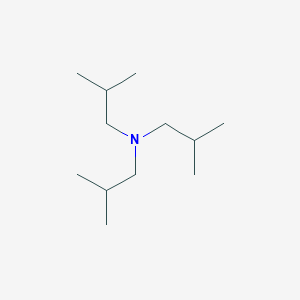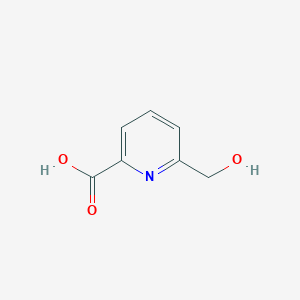
6-(Hydroxymethyl)picolinic acid
説明
Synthesis Analysis
The synthesis of 6-(Hydroxymethyl)picolinic acid derivatives and related complexes has been extensively studied. For instance, a copper(II) complex with 6-hydroxypicolinic acid and 3-picoline was prepared by recrystallization, demonstrating the compound's ability to form stable metal complexes (Kukovec, Kakša, & Popović, 2012). Another study focused on the synthesis and characterization of V(IV)O complexes of picolinate and pyrazine derivatives, further highlighting the versatility of picolinic acid derivatives in forming various metal complexes (Koleša-Dobravc et al., 2014).
Molecular Structure Analysis
Research into the molecular structure of complexes involving 6-hydroxypicolinic acid reveals detailed coordination environments and interactions. The copper(II) complex study reveals a tetragonally compressed octahedral coordination environment, achieved by bidentate 6-hydroxypicolinate ligands and 3-picoline molecules (Kukovec, Kakša, & Popović, 2012). These structural insights are crucial for understanding the compound's reactivity and potential applications in catalysis or materials science.
Chemical Reactions and Properties
6-(Hydroxymethyl)picolinic acid derivatives participate in various chemical reactions, illustrating their reactivity and functional versatility. The synthesis of bispidine ligands from picolinic acid-based compounds showcases the compound's utility in creating complex ligand systems with specific coordination geometries, suitable for metal complexation (Comba et al., 2016).
Physical Properties Analysis
While specific studies on the physical properties of 6-(Hydroxymethyl)picolinic acid were not identified in the provided research, the structural analyses of its complexes suggest that its physical properties are influenced by its ability to form stable, well-defined molecular structures. These properties are important for applications in materials science and coordination chemistry.
Chemical Properties Analysis
The chemical properties of 6-(Hyydroxymethyl)picolinic acid, such as its reactivity with various metals to form complexes, are well-documented. For example, the study on copper(II) complexes shows the compound's ability to engage in strong intermolecular hydrogen bonding and weak Van der Waals interactions, contributing to the formation of 3D architectures (Kukovec, Kakša, & Popović, 2012). These chemical properties are pivotal for the synthesis of metal-organic frameworks and other supramolecular structures.
科学的研究の応用
Summary of the Application
“6-(Hydroxymethyl)picolinic acid” is used in the synthesis of novel compounds with potential herbicidal activity . Specifically, it’s used in the creation of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds .
Results or Outcomes
The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots . The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha−1, and it was also safe for corn, wheat, and sorghum at this dosage .
Safety And Hazards
特性
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQMSUWYOLDNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472746 | |
| Record name | 6-(Hydroxymethyl)picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)picolinic acid | |
CAS RN |
1197-10-0 | |
| Record name | 6-(Hydroxymethyl)picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Hydroxymethyl)picolinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



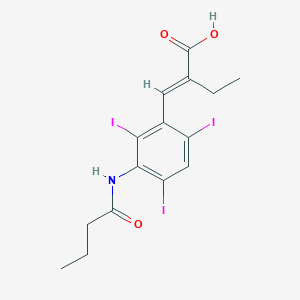
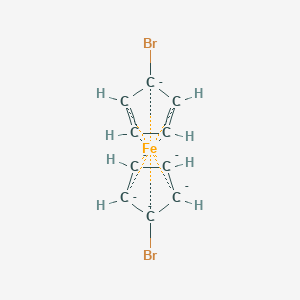
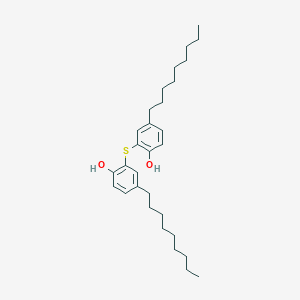
![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)
